![molecular formula C20H16O6S B2613296 Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate CAS No. 865613-26-9](/img/structure/B2613296.png)
Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate involves electropolymerization of monomers DBT-2Th (dibenzothiophene) and DBF-2Th (dibenzofuran-bithiophene). By attaching bithiophene at both the 2 and 8 positions of dibenzothiophene and dibenzofuran, extended conjugation is achieved. The resulting electrochromic π-conjugated polymers exhibit good π redox activity, high optical contrast, favorable response time, and excellent kinetic stability .
Molecular Structure Analysis
The molecular formula of Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate is C₁₂H₈O , with a molar mass of approximately 168.19 g/mol. It appears as a white crystalline powder with a melting point range of 81 to 85 °C and a boiling point of 285 °C. The compound is insoluble in water .
Chemical Reactions Analysis
Scientific Research Applications
Toxicity and Environmental Impact
Research has focused on the toxicity and environmental impact of dibenzofurans, a class of compounds to which Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate belongs. Dibenzofuran and its derivatives, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), have been evaluated for their toxic equivalency factors (TEFs) for risk assessment in humans and wildlife (Berg et al., 1998). These compounds are recognized for their potential to cause environmental and health hazards due to their persistence and toxicity.
Anticancer and DNA Interaction Studies
Sulfonamide derivatives, structurally related to Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, have been studied for their interactions with DNA and potential anticancer activities. Complexes involving copper(II) and sulfonamide derivatives have shown varying degrees of DNA binding, DNA cleavage, genotoxicity, and anticancer effects (González-Álvarez et al., 2013).
Polymer Chemistry
In the field of polymer chemistry, dibenzofuran derivatives have been explored for the synthesis of hydrophilic polymers. For instance, homopolymers of sodium 4-styrenesulfonate, which have structural similarities to Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, have been synthesized via reversible addition−fragmentation chain transfer polymerization (Mitsukami et al., 2001).
Sensor Development for Biological Molecules
Dibenzofuran-based compounds have been employed in designing fluorescent probes for detecting specific biomolecules. For example, a probe based on a dibenzofuran derivative was developed for the visual detection of cysteine in milk and water samples, demonstrating the utility of these compounds in sensor technologies (Wang et al., 2018).
Synthesis of Dibenzofuran Derivatives
The synthesis of dibenzofuran derivatives, including Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, is a topic of interest in organic chemistry. These compounds are valuable for their applications in pharmaceuticals and electronic materials. Methods involving intramolecular C-O bond formation have been developed for an efficient and eco-friendly synthesis of these derivatives (Cho et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6S/c1-23-19-10-8-14(12-20(19)24-2)27(21,22)26-13-7-9-18-16(11-13)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPRMJZQLCBZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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